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Compound of Interest

Compound Name: 4-Fluoro-2-nitroaniline

Cat. No.: B1293508 Get Quote

An essential building block in medicinal chemistry, 4-Fluoro-2-nitroaniline serves as a

versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its

structure, which includes a fluorine atom and a nitro group on an aniline ring, provides

enhanced reactivity and allows for the development of complex molecular structures with

desired biological activities.[1][3] This aromatic amine is particularly significant in the creation of

active pharmaceutical ingredients (APIs), especially kinase inhibitors used in targeted cancer

therapies.[1][4] The fluorine atom can improve a drug's pharmacokinetic profile, including its

metabolic stability and cell permeability, while the nitro group serves as a reactive point for

further chemical modifications.[3][5]

Application Note 1: Intermediate in the Synthesis of
Osimertinib
Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI).[6] It is specifically designed to target both EGFR-

sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[6] A key

building block in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline, which is

prepared from a related fluoro-aniline precursor.[6][7][8]

Synthesis Workflow for Osimertinib
The synthesis of Osimertinib involves a multi-step process where the fluoro-nitro-aniline core is

crucial. A common route begins with the nitration of 4-fluoro-2-methoxyaniline to produce the
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key intermediate, 4-fluoro-2-methoxy-5-nitroaniline.[9][10] This intermediate then undergoes a

nucleophilic aromatic substitution reaction with a pyrimidine derivative, followed by further

modifications including nitro group reduction and final amidation to yield the Osimertinib

molecule.[7][9]
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Fig. 1: General synthesis workflow for Osimertinib.
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Quantitative Data for Osimertinib Synthesis
The efficiency of the synthesis is critical for pharmaceutical production. The following table

summarizes reported yields for key transformations in the synthesis of Osimertinib.

Step
Starting
Material

Product
Reagents
/Conditio
ns

Yield Purity
Referenc
e

Nitration

4-Fluoro-2-

methoxyani

line

4-Fluoro-2-

methoxy-5-

nitroaniline

KNO₃,

H₂SO₄, ≤

0°C

83.7% - [11]

Telescoped

Acetylation

& Nitration

4-Fluoro-2-

methoxyani

line

N-(4-fluoro-

2-methoxy-

5-

nitrophenyl

)acetamide

Continuous

flow

microreact

or

82-83% - [6]

Overall

Synthesis

4-Fluoro-2-

methoxyani

line

Osimertinib
Multi-step

synthesis
38% 99.5% [7]

Overall

Synthesis

4-Fluoro-2-

methoxy-1-

nitrobenze

ne

Osimertinib

Mesylate

Multi-step

synthesis
40.8% 99.7% [8]

Experimental Protocol: Nitration of 4-Fluoro-2-
methoxyaniline
This protocol describes the synthesis of the key intermediate 4-fluoro-2-methoxy-5-nitroaniline.

[11]

Materials:

4-Fluoro-2-methoxyaniline (20g)

Concentrated Sulfuric Acid
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Potassium Nitrate (5.91g)

Ice water

Sodium Hydroxide (NaOH) solution

Procedure:

Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C, ensuring the

solid is completely dissolved.[11]

Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid.

Maintain the temperature at -15°C.[11]

Continue stirring the reaction mixture for 2 hours at this temperature.[11]

Pour the reaction mixture into ice water.[11]

Adjust the pH of the solution to 8.0-9.0 by adding NaOH solution, which will cause a solid to

precipitate.[11]

Stir vigorously to ensure complete precipitation.[11]

Filter the solid, wash with water, and dry to obtain the yellow solid product, 4-fluoro-2-

methoxy-5-nitroaniline (Yield: 22.0g, 83.7%).[11]

Mechanism of Action: EGFR Signaling Pathway
Osimertinib functions by irreversibly binding to the EGFR kinase domain, inhibiting its

downstream signaling pathways that promote cell proliferation and survival.
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Fig. 2: Inhibition of the EGFR signaling pathway by Osimertinib.
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Application Note 2: Intermediate in the Synthesis of
Brigatinib
Brigatinib (marketed as Alunbrig®) is another tyrosine kinase inhibitor used to treat NSCLC,

specifically in patients with anaplastic lymphoma kinase (ALK)-positive mutations.[12][13] It is

also known to inhibit EGFR.[13] The synthesis of Brigatinib can involve intermediates derived

from fluoro-nitro-aniline precursors, highlighting the scaffold's versatility.[12][14][15]

Synthesis Workflow for Brigatinib Intermediate
The synthesis of a key Brigatinib intermediate, 2-methoxy-4-(4-(4-methylpiperazin-1-

yl)piperidin-1-yl)aniline, can start from 5-fluoro-2-nitrobenzyl ether. This process involves a

nucleophilic substitution followed by a reduction of the nitro group to form the required aniline

derivative.
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Fig. 3: Synthesis of a key Brigatinib intermediate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1293508?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of N-Desmethyl
Brigatinib Precursor
This protocol outlines the synthesis of a precursor for Brigatinib, starting from 4-fluoro-2-

methoxy-1-nitrobenzene.[14]

Materials:

4-fluoro-2-methoxy-1-nitrobenzene (1.00 g, 5.84 mmol)

Piperidone monohydrate hydrochloride (0.99 g, 6.44 mmol)

Potassium carbonate (2.02 g, 14.62 mmol)

Dimethylformamide (DMF)

Procedure:

Create a mixture of 4-fluoro-2-methoxy-1-nitrobenzene and potassium carbonate in

dimethylformamide.[14]

Add piperidone monohydrate hydrochloride to the mixture.[14]

Stir the reaction at an elevated temperature to facilitate the nucleophilic aromatic

substitution, replacing the fluorine atom.

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

Perform an aqueous workup and extract the product with an organic solvent.

Purify the resulting intermediate, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, using column

chromatography. This intermediate is then carried forward through several steps, including

reduction of the nitro group, to synthesize the final drug.[14]

Mechanism of Action: ALK Signaling Pathway
Brigatinib inhibits the autophosphorylation of ALK, which in turn blocks downstream signaling

pathways responsible for cell growth and survival in ALK-positive cancer cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

EML4-ALK
Fusion Protein

STAT3

RAS -> RAF -> MEK -> ERK

PI3K -> AKT

Brigatinib
Inhibits Gene Transcription

(Proliferation, Survival)

Click to download full resolution via product page

Fig. 4: Inhibition of the ALK signaling pathway by Brigatinib.
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Application Note 3: General Synthesis of
Quinoxaline Derivatives
4-Fluoro-2-nitroaniline and its isomers are also valuable in synthesizing other heterocyclic

structures with therapeutic potential, such as quinoxaline 1,4-dioxides, which are explored for

targeting hypoxia in cancer cells.[16] A key reaction is the nucleophilic aromatic substitution

(SNAr) of the activated fluorine atom.[16]

General Workflow: Nucleophilic Aromatic Substitution
(SNAr)
The electron-withdrawing nitro group activates the fluorine atom for substitution by various

nucleophiles, a common and powerful strategy in medicinal chemistry.
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Fig. 5: General workflow for an SNAr reaction.
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Quantitative Data for SNAr Reactions
Starting
Material

Nucleophile Product Yield Reference

5-Fluoro-2-

nitroaniline
1-Boc-piperazine

2-nitro-5-(Boc-

piperazinyl)anilin

e

86% [16]

4,5-Difluoro-2-

nitroaniline
1-Boc-piperazine

5-(Boc-

piperazinyl)-4-

fluoro-2-

nitroaniline

72% [16]

4,5-Difluoro-2-

nitroaniline

N-

methylpiperazine

4-Fluoro-5-

(methylpiperazin-

1-yl)-2-

nitroaniline

89% [16]

Experimental Protocol: SNAr with 1-Boc-piperazine
This protocol details the synthesis of 2-nitro-5-(Boc-piperazinyl)aniline from 5-fluoro-2-

nitroaniline.[16]

Materials:

5-Fluoro-2-nitroaniline (1.0 g, 6.4 mmol)

1-Boc-piperazine (3.0 g, 16.0 mmol)

Triethylamine (Et₃N, 1 mL)

N,N-dimethylformamide (DMF, 10 mL)

Water

Procedure:

Add 1-Boc-piperazine (3.0 g) and Et₃N (1 mL) to a stirring mixture of 5-fluoro-2-nitroaniline

(1.0 g) in DMF (10 mL) at 50°C.[16]
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Stir the reaction mixture for 4 hours at 50°C.[16]

Pour the mixture into water (20 mL) and stir for 1 hour while cooling.[16]

Filter the resulting precipitate, wash it with water (30 mL), and dry to obtain the product.

(Yield: 1.78 g, 86%).[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. nbinno.com [nbinno.com]

3. nbinno.com [nbinno.com]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

6. pubs.acs.org [pubs.acs.org]

7. Synthesis of Osimertinib [cjph.com.cn]

8. Synthesis of Osimertinib Mesylate [cjph.com.cn]

9. researchgate.net [researchgate.net]

10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline -
Google Patents [patents.google.com]

11. guidechem.com [guidechem.com]

12. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents
[patents.google.com]

13. benchchem.com [benchchem.com]

14. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer
Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma
Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra07978f
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra07978f
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra07978f
https://www.benchchem.com/product/b1293508?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/45993
https://www.nbinno.com/article/other-organic-chemicals/unlock-chemical-synthesis-potential-with-4-fluoro-2-nitroaniline-bx
https://www.nbinno.com/article/other-organic-chemicals/procuring-4-fluoro-2-nitroaniline-a-guide-for-chemical-buyers-bx
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Characterization_of_4_Fluoro_2_methoxy_N_methylaniline_Derivatives_as_Potential_Kinase_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Kinase_Inhibitors_Using_4_Fluoro_1H_pyrrolo_2_3_b_pyridin_5_amine.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.0c00254
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2016.08.004
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2017.04.002
https://www.researchgate.net/publication/396988299_Synthetic_Strategies_in_the_Preparation_of_Osimertinib
https://patents.google.com/patent/WO2018207120A1/en
https://patents.google.com/patent/WO2018207120A1/en
https://www.guidechem.com/question/how-is-4-fluoro-2-methoxy-5-ni-id119991.html
https://patents.google.com/patent/CN113024454A/en
https://patents.google.com/patent/CN113024454A/en
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_and_Characterization_of_Brigatinib_13C6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10510377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents
[patents.google.com]

16. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way
forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC
Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]

To cite this document: BenchChem. [4-Fluoro-2-nitroaniline as an intermediate in
pharmaceutical synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293508#4-fluoro-2-nitroaniline-as-an-intermediate-
in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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